molecular formula C10H12BrNO B1288956 5-Bromo-2-(cyclopentyloxy)pyridine CAS No. 494771-68-5

5-Bromo-2-(cyclopentyloxy)pyridine

Cat. No.: B1288956
CAS No.: 494771-68-5
M. Wt: 242.11 g/mol
InChI Key: ZCTNUTZJUDVPOD-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentyloxy)pyridine is an organic compound with the molecular formula C10H12BrNO. It consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, with a bromine atom attached at the 5-position and a cyclopentyloxy group attached at the 2-position.

Scientific Research Applications

5-Bromo-2-(cyclopentyloxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopentyloxy)pyridine typically involves the bromination of 2-(cyclopentyloxy)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentyloxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are typically employed.

Major Products Formed

    Substitution Reactions: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with the aryl or vinyl group from the boronic acid.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentyloxy)pyridine depends on the specific application and the target moleculeThe molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-fluoropyridine
  • 5-Bromo-2-methylpyridine

Uniqueness

5-Bromo-2-(cyclopentyloxy)pyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTNUTZJUDVPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-1H-pyridin-2-one (4.0 g, 23 mmol), Ag2CO3 (3.77 g, 1.37 mmol), cyclopentyl bromide (7.4 mL, 29 mmol) and toluene (30 ml) was stirred at 60° C. for 2 days. The reaction was filtered through Celite® and the filter cake was washed with EtOAc. Concentration and vacuum distillation gave the sub-title compound (5.09 g, 92%).
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4 g
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Ag2CO3
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3.77 g
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7.4 mL
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30 mL
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solvent
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Yield
92%

Synthesis routes and methods II

Procedure details

Prepared from 2,5-dibromopyridine and cyclopentanol by the method of Example 10 (b).
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( b )
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